molecular formula C29H28F6N4O2 B2725129 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) CAS No. 957770-66-0

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)

Cat. No.: B2725129
CAS No.: 957770-66-0
M. Wt: 578.559
InChI Key: QGLQHRHYJCQTQI-ZSMYEMOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is a synthetic compound that combines the structural features of quinine and a urea derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups enhances its chemical stability and biological activity.

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to the quinine moiety.

    Materials Science: The compound’s stability and unique properties make it useful in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects[][3].

Comparison with Similar Compounds

Similar Compounds

    Quinine: A natural compound used as an antimalarial agent.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: An intermediate used in the synthesis of various urea derivatives.

    N-(3,5-Bis(trifluoromethyl)phenyl)urea: A related compound with similar structural features.

Uniqueness

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is unique due to its combination of the quinine moiety and the trifluoromethyl-substituted urea group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLQHRHYJCQTQI-FRSFCCSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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